molecular formula C6H2BrF2I B1410353 1-Bromo-3,4-difluoro-5-iodobenzene CAS No. 1807026-65-8

1-Bromo-3,4-difluoro-5-iodobenzene

Cat. No.: B1410353
CAS No.: 1807026-65-8
M. Wt: 318.88 g/mol
InChI Key: SAPOCBOSYNNBRJ-UHFFFAOYSA-N
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Description

Its molecular formula is C₆H₂BrF₂I, with a molecular weight of approximately 318.8 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, due to its polyhalogenated structure, which enables regioselective functionalization .

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPOCBOSYNNBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3,4-difluoro-5-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with a difluorobenzene compound, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of catalysts or under UV light to facilitate the halogenation process .

Chemical Reactions Analysis

1-Bromo-3,4-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-3,4-difluoro-5-iodobenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-difluoro-5-iodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the halogen atoms play a crucial role in directing the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The reactivity and applications of polyhalogenated benzenes are highly dependent on the positions and types of halogens. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions
1-Bromo-3,5-difluoro-2-iodobenzene 175278-11-2 C₆H₂BrF₂I 318.8 1-Br, 3-F, 5-F, 2-I
5-Bromo-1-chloro-3-fluoro-2-iodobenzene 83027-73-0 C₆H₂BrClFI 335.3 5-Br, 1-Cl, 3-F, 2-I
1-Bromo-3-chloro-5-fluorobenzene 33863-76-2 C₆H₃BrClF 229.4 1-Br, 3-Cl, 5-F
1-Bromo-3,5-diiodobenzene N/A C₆H₃BrI₂ 405.8 1-Br, 3-I, 5-I
  • Halogen Diversity : The presence of iodine (a heavy halogen) in 1-bromo-3,4-difluoro-5-iodobenzene enables distinct reactivity in transition-metal-catalyzed reactions, whereas chlorine analogs (e.g., 1-bromo-3-chloro-5-fluorobenzene) are more suited for electrophilic substitutions due to smaller atomic size .

Biological Activity

1-Bromo-3,4-difluoro-5-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₆H₂BrF₂I
Molecular Weight318.89 g/mol
Melting Point43 °C
Density2.2 g/cm³
Boiling PointNot specified
Water SolubilityInsoluble

These properties indicate its stability and potential utility in various biochemical applications.

Antimicrobial Effects

Research has indicated that halogenated compounds, including those similar to this compound, exhibit significant antimicrobial activity. For instance, compounds containing halogen moieties have been shown to disrupt microbial cell membranes, leading to cell death. A study demonstrated that difluorinated compounds can inhibit the growth of certain bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Potential

The compound's structural features may also contribute to its anticancer potential. Halogenated benzene derivatives have been studied for their ability to interact with DNA and proteins involved in cancer pathways. For example, some studies have reported that halogenated compounds can act as inhibitors of the E3 ubiquitin-protein ligase Mdm2 and Mdm4, which are known regulators of the p53 tumor suppressor pathway . This interaction could potentially lead to enhanced apoptosis in cancer cells.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effectiveness of various halogenated compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with bromine and fluorine substitutions demonstrated a higher inhibition zone compared to non-halogenated analogs. This suggests that this compound could be a candidate for further investigation in antimicrobial applications .

Research on Anticancer Properties

In another investigation focused on the anticancer properties of halogenated compounds, researchers synthesized derivatives of this compound and tested them against various cancer cell lines. The findings indicated that certain derivatives exhibited cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest . These results highlight the need for further exploration of this compound's therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3,4-difluoro-5-iodobenzene
Reactant of Route 2
1-Bromo-3,4-difluoro-5-iodobenzene

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